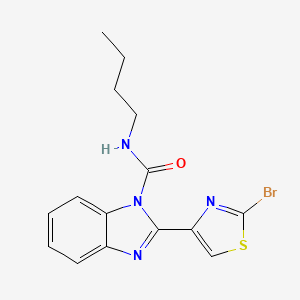

2-(2-Bromo-1,3-thiazol-4-yl)-N-butyl-1H-benzimidazole-1-carboxamide

Description

Properties

CAS No. |

61677-75-6 |

|---|---|

Molecular Formula |

C15H15BrN4OS |

Molecular Weight |

379.3 g/mol |

IUPAC Name |

2-(2-bromo-1,3-thiazol-4-yl)-N-butylbenzimidazole-1-carboxamide |

InChI |

InChI=1S/C15H15BrN4OS/c1-2-3-8-17-15(21)20-12-7-5-4-6-10(12)18-13(20)11-9-22-14(16)19-11/h4-7,9H,2-3,8H2,1H3,(H,17,21) |

InChI Key |

BRGSXAGVAPQVIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)N1C2=CC=CC=C2N=C1C3=CSC(=N3)Br |

Origin of Product |

United States |

Preparation Methods

Formation of Benzimidazole Core

The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine with carboxylic acids or aldehydes under acidic or reflux conditions. This step forms the heterocyclic imidazole ring fused to a benzene ring.

Synthesis of 2-Bromo-Substituted Thiazole Intermediate

The 2-bromo-1,3-thiazol-4-yl moiety is introduced via halogenation and heterocyclic ring formation. This often involves:

Amide Bond Formation with N-Butyl Group

The key step to form the carboxamide involves coupling the benzimidazole-thiazole intermediate with an N-butyl amine or its derivative. Two main approaches are reported:

Using bromoacetic acid and N-butyl amine derivatives:

The reaction of the appropriate amine with bromoacetic acid in the presence of coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) in dry solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature yields the corresponding bromo-substituted acetamide intermediate in high yields.Subsequent coupling with benzimidazole-thiol derivatives:

The benzimidazole-thiol intermediate (e.g., 2-(mercaptomethyl)benzimidazole) is reacted with the bromo-substituted acetamide in acetone with potassium carbonate as a base at room temperature overnight. This nucleophilic substitution yields the final product with good purity and yield.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | o-Phenylenediamine + carboxylic acid, reflux in acidic medium | Formation of benzimidazole core | High yield, purified by recrystallization |

| 2 | Thiazole precursor + brominating agent | Introduction of 2-bromo-thiazole ring | Selective bromination confirmed by NMR |

| 3 | N-butyl amine + bromoacetic acid + DCC in DMF or THF, room temp, overnight | Formation of 2-bromo-N-butyl acetamide intermediate | High yield (typically >80%) |

| 4 | Benzimidazole-thiol + bromo-substituted acetamide + K2CO3 in acetone, room temp, overnight | Nucleophilic substitution to form final product | Yields around 80%, confirmed by TLC and melting point |

Analytical and Purity Confirmation

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity

- Melting Point Determination: Consistent with literature values for confirmation

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic signals for benzimidazole protons, thiazole ring, and N-butyl chain

- ^13C NMR confirms carbon environments consistent with the structure

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern

Research Findings and Optimization Notes

- The use of bromoacetic acid with DCC coupling avoids issues related to the instability of bromoacetyl bromide, which decomposes rapidly and can cause double alkylation under basic conditions.

- Reaction in dry solvents (THF or DMF) at room temperature provides better yields and cleaner products.

- Potassium carbonate is an effective base for the nucleophilic substitution step, facilitating the coupling of benzimidazole-thiol with the bromo-substituted acetamide.

- Reaction times typically range from 12 to 24 hours at room temperature, ensuring complete conversion without harsh conditions.

- Purification by washing with cold and hot ether removes impurities effectively.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Conditions | Comments |

|---|---|---|

| Coupling agent | N,N-Dicyclohexylcarbodiimide (DCC) | Efficient for amide bond formation |

| Solvent | Dry THF or DMF | Prevents hydrolysis and side reactions |

| Base for substitution | Potassium carbonate (K2CO3) | Mild, effective base |

| Temperature | Room temperature (20–25 °C) | Avoids decomposition of sensitive intermediates |

| Reaction time | 12–24 hours | Ensures complete reaction |

| Purification | Filtration, washing with ether | Removes unreacted reagents and byproducts |

| Yield | 75–85% | High yield with optimized conditions |

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiazole ring can be substituted with different nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.

Cyclization Reactions: The benzimidazole core can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including the compound , exhibit significant antimicrobial properties against various pathogens.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives against Gram-positive and Gram-negative bacteria as well as fungal species. The results demonstrated potent activity with minimum inhibitory concentrations (MIC) ranging from 1.27 to 2.65 µM for various derivatives, showing that structural modifications can significantly enhance efficacy .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Candida albicans |

Anticancer Activity

The anticancer potential of this compound has been investigated, focusing on its ability to inhibit cancer cell proliferation.

Case Study: Anticancer Screening

A significant study assessed the anticancer activity of various benzimidazole derivatives against human colorectal carcinoma cell lines (HCT116). The most potent compounds exhibited IC50 values lower than that of the standard drug 5-Fluorouracil (5-FU), indicating promising therapeutic potential .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| 5-FU | 9.99 | HCT116 |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its biological targets. These studies provide insights into how structural modifications can enhance binding affinity and selectivity towards specific receptors .

Mechanism of Action

The mechanism of action of 2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromothiazole moiety may enhance the compound’s binding affinity and specificity towards its targets. Molecular docking studies and in vitro assays are often used to elucidate the precise mechanism and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs in the Benzimidazole Class

Benzimidazole derivatives are a prolific class of compounds in medicinal chemistry due to their versatility in targeting enzymes like PARP-1, kinases, and topoisomerases. Key analogs of GPI 15427 include:

Key Observations :

- The bromothiazole group in GPI 15427 distinguishes it from Veliparib and Olaparib, which rely on aromatic or cyclic amide motifs for PARP-1 binding. This difference may enhance GPI 15427’s selectivity for PARP-1 over PARP-2, as suggested by its synergistic activity with TMZ in glioblastoma models .

- Unlike 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole (from ), GPI 15427’s thiazole ring and carboxamide side chain confer PARP-1 inhibitory activity rather than antifungal properties.

Pharmacodynamic and Pharmacokinetic Comparisons

Mechanistic Insights :

- GPI 15427’s superior BBB penetration compared to Olaparib makes it uniquely suited for intracranial tumors. In murine models, GPI 15427 + TMZ increased survival by 200% in glioblastoma and lymphoma, whereas Olaparib lacks robust CNS activity .

- The bromine atom in GPI 15427’s thiazole ring may enhance DNA alkylation repair inhibition, a mechanism critical for TMZ synergy.

Research Findings and Clinical Relevance

Preclinical Efficacy in CNS Malignancies

GPI 15427’s efficacy was validated in orthotopic glioblastoma (SJGBM2) and metastatic melanoma (B16) models:

- Survival Increase : 200% life span extension in TMZ-resistant glioblastoma .

- Metastasis Suppression : 75% reduction in lung metastases when combined with TMZ .

Limitations and Competitive Landscape

- Toxicity : GPI 15427’s systemic administration caused reversible myelosuppression in preclinical models, a common issue with PARP inhibitors.

- Competitors: Veliparib and Niraparib have advanced to clinical trials for CNS tumors, but GPI 15427 remains notable for its early proof-of-concept in BBB penetration.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Bromo-1,3-thiazol-4-yl)-N-butyl-1H-benzimidazole-1-carboxamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the benzimidazole core followed by thiazole ring functionalization. Key parameters include temperature, solvent polarity, and catalyst selection. For optimization, employ Design of Experiments (DoE) to evaluate factors like reactant stoichiometry, reaction time, and pH. Statistical tools (e.g., factorial design) minimize trial-and-error approaches by identifying critical variables and interactions . For example, highlights the use of DoE in chemical process optimization, reducing experimental iterations while ensuring reproducibility.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- HPLC/MS : Quantify purity and detect impurities.

- NMR Spectroscopy : Confirm regioselectivity (e.g., bromine substitution on the thiazole ring) and N-butyl chain orientation.

- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated in for a structurally analogous brominated benzimidazole .

- Elemental Analysis : Verify stoichiometry (C, H, N, S, Br).

Q. What are the primary challenges in characterizing the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation via:

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition.

- UV-Vis Spectroscopy : Track absorbance changes indicative of photodegradation.

- Mass Spectrometry : Identify degradation byproducts. emphasizes the integration of computational predictions (e.g., quantum chemical calculations) to preemptively identify unstable functional groups .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of bromine incorporation into the thiazole ring?

Methodological Answer: Employ Density Functional Theory (DFT) to model bromination pathways, focusing on transition states and intermediate stabilization. Compare computed activation energies with experimental kinetic data. ’s ICReDD framework combines quantum chemical calculations with experimental feedback to refine mechanistic hypotheses . For example, analyze electron density maps to predict regioselectivity at the thiazole C2 position.

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer: Address discrepancies by:

- Pharmacokinetic Profiling : Measure bioavailability, metabolism (e.g., cytochrome P450 interactions), and tissue distribution.

- 3D Cell Cultures/Organoids : Bridge the gap between monolayer cell assays and complex organisms.

- Metabolomics : Identify active metabolites or off-target effects. ’s approach to triazole derivatives underscores the need for multi-omics integration to clarify bioactivity .

Q. How can membrane separation technologies improve the compound’s isolation from complex reaction mixtures?

Methodological Answer: Leverage nanofiltration or reverse osmosis membranes to separate the compound based on molecular weight (433.9 g/mol) and polarity. classifies membrane technologies under CRDC subclass RDF2050104, emphasizing their role in purifying halogenated heterocycles . Optimize solvent systems (e.g., DMF/water mixtures) to enhance selectivity and yield.

Q. What advanced techniques validate the compound’s potential as a kinase inhibitor in cancer research?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding affinity to kinase targets (e.g., EGFR, BRAF).

- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution.

- Kinase Profiling Panels : Screen against 300+ kinases to assess selectivity. ’s work on benzimidazole derivatives demonstrates the importance of structural analogs in targeting enzymatic active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.